3-(2-Methoxyethoxy)benzonitrile chemical properties
3-(2-Methoxyethoxy)benzonitrile chemical properties
This guide provides an in-depth technical analysis of 3-(2-Methoxyethoxy)benzonitrile , a specialized intermediate used in medicinal chemistry to introduce solubility-enhancing ether side chains into aromatic scaffolds.
CAS Number: 80407-67-6 Synonyms: 3-(2-Methoxyethoxy)phenyl cyanide; m-(2-Methoxyethoxy)benzonitrile Molecular Formula: C₁₀H₁₁NO₂ Molecular Weight: 177.20 g/mol
Executive Summary
3-(2-Methoxyethoxy)benzonitrile serves as a strategic building block in drug discovery, particularly for optimizing the physicochemical properties of lead compounds. The 2-methoxyethoxy (ethylene glycol monomethyl ether) side chain acts as a short polyethylene glycol (PEG) mimic. When attached to an aromatic core, it frequently improves aqueous solubility and metabolic stability compared to simple alkoxy substituents, while maintaining a lipophilic profile suitable for membrane permeability. The nitrile handle provides a versatile gateway to amines, amidines, and carboxylic acids.[1]
Physicochemical Architecture
The compound features a meta-substituted benzene ring, creating an electronic environment distinct from its para-substituted counterparts. The electron-withdrawing nitrile group (-CN) deactivates the ring, while the electron-donating alkoxy group (+M effect) at the meta position moderates this deactivation, influencing downstream electrophilic aromatic substitution patterns.
Table 1: Core Chemical Properties
| Property | Value / Description |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~140–150 °C at 0.5 mmHg (Predicted/Analogous) |
| Density | ~1.12 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| LogP (Calc) | ~1.8 (Lipophilic but polarity-balanced) |
| H-Bond Acceptors | 3 (Nitrile N, Ether O, Methoxy O) |
Synthetic Pathways & Process Chemistry
The synthesis of 3-(2-Methoxyethoxy)benzonitrile relies on the Williamson Ether Synthesis , coupling a phenol with an alkyl halide. Two methodologies are presented: a standard laboratory scale route and a process-optimized route avoiding high-boiling polar solvents.
Method A: Standard Laboratory Scale (DMF Route)
This method utilizes a polar aprotic solvent to maximize the nucleophilicity of the phenoxide ion.
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Reagents: 3-Hydroxybenzonitrile (1.0 eq), 1-Bromo-2-methoxyethane (1.2 eq), K₂CO₃ (2.0 eq).
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Solvent: DMF or Acetonitrile.
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Conditions: 60–80 °C for 12–18 hours.
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Workup: Dilute with water, extract with EtOAc, wash with brine (critical to remove DMF), dry over Na₂SO₄, and concentrate.
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Purification: Vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).
Method B: Process-Optimized (Solvent-Free/Green)
Based on industrial protocols for alkoxybenzenes [1], this method avoids DMF, simplifying waste disposal and workup.
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Reagents: 3-Hydroxybenzonitrile, 2-Chloroethyl methyl ether (excess).
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Base: K₂CO₃ (micronized).
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Catalyst: TBAI (Tetrabutylammonium iodide) - Phase Transfer Catalyst (optional).
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Conditions: Reflux (or autoclave at 150°C) using the alkyl halide as the solvent.
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Advantage: The product can be isolated by simple filtration of salts and distillation of the excess reagent, which is recyclable.
Visualization: Synthetic Workflow
Caption: Williamson ether synthesis pathway via SN2 nucleophilic substitution.
Reactivity & Functional Group Transformations[1]
The utility of 3-(2-Methoxyethoxy)benzonitrile lies in the orthogonality of its functional groups. The ether tail is stable under basic and reducing conditions, allowing selective manipulation of the nitrile.
Nitrile Reductions (Amine Synthesis)
The nitrile can be reduced to the primary benzylamine, a key pharmacophore for GPCR ligands (e.g., dopamine/serotonin receptors).
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Reagents: LiAlH₄ (strong) or H₂/Raney Nickel (mild/catalytic).
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Product: 3-(2-Methoxyethoxy)benzylamine.
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Note: The ether oxygen can coordinate with Aluminum hydride, potentially requiring excess reagent.
Pinner Reaction / Amidine Formation
Treatment with anhydrous HCl in alcohol converts the nitrile to an imidate, which can be aminated to form amidines (precursors to imidazoles and pyrimidines).
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Reagents: 1. HCl(g), MeOH; 2. NH₃ or Primary Amine.
Hydrolysis
Acidic or basic hydrolysis yields the carboxylic acid, useful for amide coupling.[2]
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Reagents: NaOH (aq), Reflux -> HCl workup.
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Product: 3-(2-Methoxyethoxy)benzoic acid.
Visualization: Downstream Derivatives
Caption: Divergent synthesis pathways from the nitrile core to bioactive scaffolds.
Analytical Characterization (Expected Data)
To validate the identity of synthesized material, the following spectral signatures are diagnostic.
¹H NMR (400 MHz, CDCl₃)
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Aromatic Region (7.1 – 7.4 ppm): A complex multiplet integrating to 4 protons. The proton ortho to the nitrile and ether (C2-H) typically appears as a narrow triplet or doublet of doublets.
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Ether Methylene (-O-CH₂-, 4.15 ppm): Triplet (J ≈ 5 Hz), 2H. The deshielding effect of the phenoxy oxygen shifts this downfield.
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Methoxy Methylene (-CH₂-O-, 3.75 ppm): Triplet (J ≈ 5 Hz), 2H.
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Methoxy Methyl (-OCH₃, 3.45 ppm): Singlet, 3H.
IR Spectroscopy (FT-IR)
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Nitrile Stretch (-C≡N): Sharp, distinct band at 2230 ± 10 cm⁻¹ .
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Ether Stretch (C-O-C): Strong bands in the 1050–1250 cm⁻¹ region (aryl-alkyl and alkyl-alkyl ether stretches).
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer may be limited, handling should follow protocols for benzonitriles and glycol ethers .
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Hazard Statements:
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H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile toxicity).
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H315/H319: Causes skin and serious eye irritation.
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Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. Nitriles are generally stable, but the ether linkage can form peroxides upon prolonged exposure to air/light (though less likely than simple ethers).
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Spill Response: Absorb with sand/vermiculite. Do not flush into surface water; nitriles are hazardous to aquatic life.
References
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Lantzsch, R., et al. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. U.S. Patent 6,288,262.
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Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7505, Benzonitrile (General Reactivity).


